Product packaging for 4-(2-Aminoethyl)-2-methylaniline(Cat. No.:CAS No. 180149-39-7)

4-(2-Aminoethyl)-2-methylaniline

Cat. No.: B065719
CAS No.: 180149-39-7
M. Wt: 150.22 g/mol
InChI Key: NHJXRJKKURRLNP-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-methylaniline is a valuable aromatic diamine compound featuring both a primary aromatic amine and a primary aliphatic amine separated by an ethylene spacer, a structure that offers versatile reactivity and chelating potential. Its primary research application is as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis. The presence of two distinct amine groups allows for selective functionalization, making it a privileged precursor for the development of heterocyclic compounds, including quinoxalines, benzimidazoles, and other nitrogen-containing fused ring systems of pharmaceutical interest. Researchers utilize this compound in the synthesis of potential receptor ligands, enzyme inhibitors, and as a backbone for creating novel chemical libraries. Furthermore, its structure suggests utility in polymer science as a cross-linking agent or monomer for polyimides and other high-performance materials. The electron-donating methyl group ortho to the aromatic amine influences its electronic properties and steric profile, which can be critical for modulating the activity and selectivity of final target molecules. This compound is supplied exclusively for laboratory research purposes and is integral for advancing projects in drug discovery, materials science, and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B065719 4-(2-Aminoethyl)-2-methylaniline CAS No. 180149-39-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180149-39-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-(2-aminoethyl)-2-methylaniline

InChI

InChI=1S/C9H14N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5,10-11H2,1H3

InChI Key

NHJXRJKKURRLNP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CCN)N

Canonical SMILES

CC1=C(C=CC(=C1)CCN)N

Synonyms

Benzeneethanamine, 4-amino-3-methyl- (9CI)

Origin of Product

United States

The Aryl Aminoethyl Motif: a Cornerstone in Synthesis and Biology

The aryl-aminoethyl scaffold, a central feature of 4-(2-Aminoethyl)-2-methylaniline, is a privileged structure in medicinal chemistry and chemical synthesis. This motif is found in a vast array of biologically active compounds, including many neurotransmitters and hormones. nih.gov Its importance is underscored by the number of pharmaceuticals and research chemicals that incorporate this structural unit to interact with biological targets. nih.gov

The phenethylamine (B48288) framework, a subset of the aryl-aminoethyl class, is particularly prominent. Endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are crucial for mood, voluntary movement, and stress responses, are based on this structure. nih.govscbt.com This inherent biological relevance has driven extensive research into synthetic derivatives, which have found applications as central nervous system stimulants, antidepressants, and appetite suppressants. wikipedia.org The versatility of the aryl-aminoethyl motif allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's pharmacological properties. wikipedia.org

Structural Context: a Substituted Aniline and Phenethylamine

4-(2-Aminoethyl)-2-methylaniline can be classified as both a substituted aniline (B41778) and a substituted phenethylamine (B48288). This dual classification provides a framework for understanding its potential chemical reactivity and biological activity.

As a Substituted Aniline: The aniline portion of the molecule, characterized by an amino group attached to a benzene (B151609) ring, is a common building block in organic synthesis, particularly in the dye and pharmaceutical industries. solubilityofthings.com The presence of a methyl group at the 2-position on the benzene ring, as seen in 2-methylaniline (o-toluidine), can influence the electronic properties and reactivity of the aromatic system. solubilityofthings.com While anilines are versatile, they can sometimes be associated with metabolic instability or toxicity in drug candidates. sigmaaldrich.com

As a Substituted Phenethylamine: The phenethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon chain. wikipedia.org Substitutions on the phenyl ring, the side chain, or the amino group give rise to a wide variety of compounds with diverse pharmacological effects. wikipedia.org These compounds often interact with monoamine neurotransmitter systems. wikipedia.org The specific substitution pattern on the phenethylamine core is critical in determining the compound's biological target and its resulting physiological effects. nih.gov

Research on 4 2 Aminoethyl 2 Methylaniline and Its Analogues

Direct Synthesis Approaches to the Core this compound Scaffold

Direct synthetic routes to the this compound scaffold are not extensively documented in publicly available literature. However, analogous structures, such as 4-(2-Aminoethyl)aniline, also known as 4-Aminophenethylamine, provide insight into potential synthetic pathways. nbinno.com A common method for the synthesis of 4-(2-Aminoethyl)aniline involves the reduction of a nitro-precursor, 4-nitrophenethylamine. nbinno.com This transformation is typically achieved through catalytic hydrogenation, employing a palladium catalyst in the presence of hydrogen gas. nbinno.com The reaction is generally carried out under mild conditions, with temperatures ranging from 25-30°C and pressures of 1-2 atmospheres. nbinno.com A specific example details the reduction of 2-(4-Nitrophenyl)ethanamine using Raney Nickel in methanol under a hydrogen atmosphere to yield 4-(2-aminoethyl)aniline with a quantitative yield. chemicalbook.com

Precursor-Based Synthetic Routes

Precursor-based strategies offer a versatile approach to the synthesis of this compound and its analogs. These methods often begin with readily available starting materials that are then elaborated to the target structure.

Strategies Utilizing Substituted Anilines as Starting Materials

Substituted anilines are common precursors in the synthesis of more complex amine-containing molecules. For instance, 2-methyl-4-methoxyaniline can be reacted with 2,6-dimethylcyclohexanone (B152311) in the presence of a dehydrogenation catalyst to form a Schiff base intermediate, which is then catalytically dehydrogenated to yield 4-methoxy-2,2',6'-trimethyldiphenylamine. google.com This highlights a potential strategy where a substituted aniline (B41778) can be functionalized.

Another relevant example is the synthesis of 4-bromo-2-methylaniline (B145978). google.com This process involves a three-step sequence starting with the protection of the amino group of 2-methylaniline as an acetamide, followed by bromination to introduce a bromine atom at the 4-position, and finally, hydrolysis to deprotect the amine and yield the desired 4-bromo-2-methylaniline. google.com This halogenated intermediate could potentially undergo further reactions, such as cross-coupling, to introduce the aminoethyl group.

Approaches Involving Phenethylamine (B48288) Derivatives

Phenethylamine and its derivatives are another important class of precursors for the synthesis of aminoethyl-substituted anilines. nih.govnih.gov The phenethylamine moiety is a key structural feature in many biologically active compounds. nih.gov Synthetic strategies often involve the modification of the aromatic ring or the amino group of a phenethylamine derivative. For example, functionalized phenethylamine derivatives containing 1,3-butadienyl substituents have been synthesized through methods that merge intramolecular carbopalladation of tethered alkynes with an alkylation step. researchgate.net

Key Reaction Types Employed in the Synthesis of Aminoethyl-Substituted Anilines

Several key reaction types are instrumental in the synthesis of aminoethyl-substituted anilines, enabling the formation of crucial carbon-nitrogen and carbon-carbon bonds.

N-Alkylation Reactions for Amine Functionalization

N-alkylation is a fundamental transformation for the functionalization of amines. wikipedia.orgacs.orgucalgary.ca Direct alkylation of amines with alkyl halides is a common method, although it can be challenging to control and may lead to over-alkylation, resulting in mixtures of primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.com

A more controlled approach is reductive amination , which involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by reduction to the corresponding amine. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.orgjocpr.com This method is highly versatile and can be used to prepare primary, secondary, and tertiary amines. libretexts.orglibretexts.org Common reducing agents for this reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comchemistrysteps.com

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is another efficient method for N-alkylation. nih.gov In this process, a catalyst, often a ruthenium or iridium complex, temporarily dehydrogenates an alcohol to form a carbonyl compound in situ. nih.gov This carbonyl then condenses with an amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the alkylated amine, with water as the only byproduct. nih.gov

N-Alkylation Method Description Key Reagents/Catalysts Advantages Challenges
Direct Alkylation Reaction of an amine with an alkyl halide. wikipedia.orgucalgary.caAlkyl halidesSimple procedurePoor selectivity, over-alkylation. wikipedia.orgmasterorganicchemistry.com
Reductive Amination Two-step process involving imine formation from an amine and a carbonyl, followed by reduction. chemistrysteps.comlibretexts.orglibretexts.orgAldehydes/ketones, NaBH3CN, NaBH(OAc)3 masterorganicchemistry.comchemistrysteps.comGood control, high yields, applicable to various amines. masterorganicchemistry.comjocpr.comRequires a carbonyl compound.
Borrowing Hydrogen In situ generation of a carbonyl from an alcohol, followed by imine formation and reduction. nih.govAlcohols, Ru or Ir catalysts nih.govHigh atom economy, water as the only byproduct. nih.govOften requires elevated temperatures. nih.gov

Carbon-Nitrogen Coupling Reactions for Arylamine Formation

The formation of a bond between an aromatic carbon and a nitrogen atom is a critical step in the synthesis of many arylamines. wikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com This reaction has broad substrate scope and functional group tolerance, making it a widely used method for the synthesis of aryl amines. wikipedia.orgnih.gov The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the utility of this reaction. wikipedia.org

The Ullmann condensation is a copper-promoted reaction that can be used to form aryl amines from aryl halides. wikipedia.orgresearchgate.netcdnsciencepub.com While traditional Ullmann reactions often require harsh conditions, modern variations using soluble copper catalysts and ligands like L-proline or N-methylglycine have enabled these couplings to proceed under milder temperatures. researchgate.netacs.org

C-N Coupling Reaction Catalyst Key Reactants Key Features
Buchwald-Hartwig Amination Palladium wikipedia.orgAryl halides/triflates, amines wikipedia.orgBroad substrate scope, high functional group tolerance. wikipedia.orgnih.gov
Ullmann Condensation Copper wikipedia.orgAryl halides, amines wikipedia.orgCan be performed under milder conditions with appropriate ligands. researchgate.netacs.org

Reductive Amination Strategies for Aminoethyl Group Introduction

Reductive amination, also known as reductive alkylation, is a cornerstone in amine synthesis due to its efficiency and versatility. wikipedia.orgnih.gov This method transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org It is a widely utilized approach in medicinal and pharmaceutical chemistry for constructing C-N bonds, with estimates suggesting that a significant portion of such bonds in the pharmaceutical industry are formed via this reaction. nih.govresearchgate.net The process is valued in green chemistry for its typically mild, one-pot reaction conditions, which minimize waste by avoiding the need for intermediate purification steps. wikipedia.org

The reaction involves the initial formation of an imine from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced to the target amine. masterorganicchemistry.com This can be performed sequentially or in a single step. rsc.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Catalytic hydrogenation is another effective reduction method. wikipedia.orgrsc.org

For the synthesis of a compound like this compound, a suitable precursor would be a carbonyl-containing molecule such as (2-methyl-4-nitrophenyl)acetaldehyde. The aldehyde group would react with an ammonia (B1221849) source to form an imine, which is subsequently reduced to the primary amine of the aminoethyl group. The nitro group can then be reduced to the aniline amine. The choice of reducing agent is critical for chemoselectivity, especially when other reducible functional groups are present. organic-chemistry.org For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Recent advancements have explored various catalytic systems to enhance the efficiency and scope of reductive amination. Systems like [RuCl₂(p-cymene)]₂/Ph₂SiH₂ have shown high efficiency for the reductive amination of aldehydes with anilines, tolerating a wide array of functional groups. organic-chemistry.org Other developments include the use of amine-borane complexes, which are environmentally friendly reagents for the direct reductive amination of aldehydes and ketones. purdue.edu

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Abbreviation Typical Substrates Notes
Sodium Borohydride NaBH₄ Aldehydes, Ketones, Imines Can also reduce the starting carbonyl compound. masterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Imines More selective for imines over ketones/aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Imines A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C) Imines, Nitro groups Widely used, can reduce multiple functional groups. wikipedia.orgyoutube.com
α-Picoline-borane - Aldehydes, Ketones Effective in various solvents, including water.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. researchgate.net This approach offers significant advantages, including high atom economy, step economy, and the ability to generate diverse molecular scaffolds from readily available starting materials, which is particularly valuable in medicinal chemistry and drug discovery. researchgate.netrsc.org

Several MCRs have been developed for the synthesis of substituted anilines. For example, a metal- and additive-free three-component method reacts substituted methylvinyl ketones, N-acylpyridinium salts, and various amines to produce meta-substituted anilines. rsc.org This method is notable for its ability to generate anilines with uncommon substitution patterns and tolerates a range of functional groups in the amine component, including amino acid esters. rsc.org Another green, one-step MCR involves the reaction of an aldehyde, a cyclohex-2-enone derivative, and an amine to yield N-substituted or N,N-disubstituted aniline derivatives. acs.org The regioselectivity of this reaction is dependent on whether a primary or secondary amine is used. acs.org

Gold-catalyzed three-component reactions have also been employed, where cationic gold catalysts activate two different alkyne molecules sequentially for a domino reaction involving pyrrole (B145914) synthesis followed by a Diels-Alder reaction to furnish substituted anilines. researchgate.netrawdatalibrary.net Transition metals like iron are also effective; for instance, iron salts can catalyze a three-component coupling of anilines, aldehydes, and terminal alkynes to produce 2,4-disubstituted quinolines, which are structurally related to substituted anilines. chemrevlett.com These MCRs highlight the power of convergent synthesis to rapidly build molecular complexity and access a wide range of structurally diverse aniline derivatives. researchgate.netbeilstein-journals.org

Meerwein Arylation Reactions in Substituted Aniline Synthesis

The Meerwein arylation is a radical-based organic reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt like copper(II) chloride. wikipedia.orgthermofisher.com This reaction, first reported by Hans Meerwein in 1939, results in the formation of an alkylated arene compound. wikipedia.orgthermofisher.com

The general mechanism begins with the formation of an aryl radical from the diazonium salt, accompanied by the loss of nitrogen gas. This aryl radical then adds to the alkene. wikipedia.org The resulting alkyl radical intermediate is subsequently trapped, often by the counterion of the diazonium salt (e.g., a halide), leading to an initial product that can undergo elimination to form an aryl vinyl compound. wikipedia.org

In the context of synthesizing substituted anilines, the Meerwein arylation can be a key step for creating specific carbon-carbon bonds. For instance, an aniline can be converted into its corresponding diazonium salt and then reacted with an appropriate alkene to build a desired side chain. mdma.ch The reaction has been used to synthesize various compounds, including α-all-carbon quaternary stereocenters through a metal-free cascade process initiated by in situ generated diazonium salts from anilines. nih.gov The versatility of the reaction allows for the use of various trapping reagents for the intermediate radical, including those based on hydrogen, halogens, nitrogen, or sulfur, further expanding its synthetic utility. wikipedia.org

Table 2: Key Features of Meerwein Arylation

Feature Description
Reactants Aryl diazonium salt (ArN₂X) and an electron-poor alkene. wikipedia.org
Catalyst Often a metal salt, such as copper(II) chloride. thermofisher.com
Key Intermediate Aryl radical. wikipedia.org
Product Alkylated arene, which can be further modified. wikipedia.org
Applications Synthesis of aryl vinyl compounds, α-bromocarboxylic acids, and complex substituted arenes. wikipedia.org

Catalytic Systems in the Synthesis of Substituted Aminoethyl Anilines

Organic Catalysis in Arylamine Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, offering advantages such as reduced toxicity, greater stability, and environmental friendliness compared to many metal-based catalysts. rsc.org In the synthesis of arylamines, organocatalysts have been employed to achieve high selectivity and yields under mild conditions. rsc.org

For example, secondary amines have been shown to function as effective organocatalysts for the highly regioselective ortho-chlorination of anilines using sulfuryl chloride as the halogen source. nih.gov This metal-free approach is compatible with a broad range of substrates. nih.gov Salicylic acid has also been identified as an organocatalyst capable of facilitating the synthesis of aryl radicals from arylamines, opening new routes for functionalization. rsc.org Furthermore, chiral organocatalysts, such as those derived from quinine, have been used in the enantioselective amination of pyrazolone (B3327878) analogues, demonstrating the potential for asymmetric synthesis. rsc.org The development of organocatalytic methods for reactions like the Ugi three-component reaction, using chiral phosphoric acids, further illustrates the utility of these catalysts in constructing complex molecules containing arylamine motifs. rsc.org

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Transition metal catalysis is a fundamental tool for the synthesis of substituted anilines, with palladium-catalyzed C-N cross-coupling reactions being particularly prominent. acs.orguwindsor.ca The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide or pseudohalide and an amine, has become a general and reliable method for preparing a vast array of aromatic amines. acs.orgyoutube.com The development of sophisticated phosphine ligands has been crucial to the success of these reactions, allowing for the coupling of a wide range of substrates, including primary alkylamines, under user-friendly conditions. acs.orgyoutube.com

These reactions are not limited to palladium. Other transition metals like copper, nickel, and rhodium also play significant roles in aniline synthesis. youtube.comacs.orgresearchgate.net For instance, copper-catalyzed C-N bond formation is a well-established method, and nickel catalysts have been developed for the amination of less reactive aryl chlorides. youtube.combeilstein-journals.org Rhodium-catalyzed hydroamination of vinyl arenes with anilines provides access to Markovnikov products exclusively. acs.org These transition metal-catalyzed methods offer powerful strategies for regioselective C-H functionalization of anilines, enabling the direct introduction of various substituents at the ortho, meta, or para positions, thereby providing efficient pathways to complex aniline derivatives. researchgate.netbath.ac.uk

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of specific stereoisomers of chiral molecules is of paramount importance, particularly in pharmaceutical chemistry. For chiral analogues of this compound, where the ethyl side chain could contain a stereocenter, stereoselective synthesis methods are required to control the three-dimensional arrangement of atoms. youtube.com

Asymmetric reductive amination is one such approach. By using a chiral catalyst, the reduction of the intermediate imine can proceed with high enantioselectivity, yielding a specific enantiomer of the chiral amine. wikipedia.org Enzymes, such as ketoreductases (KREDs) and imine reductases, are increasingly used as biocatalysts for this purpose due to their exceptional stereospecificity. wikipedia.orgnih.gov For example, a highly trans-diastereoselective synthesis of a cyclobutanol (B46151) derivative was achieved using KRED catalysis. nih.gov

Other strategies involve the use of chiral auxiliaries or chiral organocatalysts. rsc.org For instance, the Horner-Wadsworth-Emmons reaction can be used to introduce a group stereoselectively, and subsequent reactions can build the desired chiral center. nih.gov The development of stereoselective methods often involves a detailed understanding of reaction mechanisms and the design of catalysts or reagents that can effectively control the approach of reactants to create the desired stereochemical outcome. youtube.com These approaches are critical for accessing enantiopure noncanonical amino acids and other valuable chiral building blocks for the synthesis of complex molecules. rsc.org

Reactions Involving the Aromatic Amine Functionality

The aromatic amine group is directly influenced by the electronic properties of the benzene (B151609) ring. Its reactivity is moderated by the electron-donating methyl group and the electron-donating aminoethyl side chain.

The aromatic amine of this compound can undergo acylation, such as formylation, to form the corresponding formamide. Formamides are valuable intermediates in various synthetic processes. mdpi.com The formylation of aromatic amines can be achieved using several methods, often requiring specific catalysts or reagents to proceed efficiently. mdpi.com For instance, formic acid can be used directly, often with a dehydrating agent or under conditions that remove the water byproduct. mdpi.com Other methods employ stoichiometric formylating agents like acetic formic anhydride (B1165640) (AFA), which can acylate even sterically hindered amines under mild conditions. mdpi.com

Catalytic approaches have also been developed. For example, chloroauric acid has been shown to catalyze the formylation of aromatic amines, whereas copper catalysts like CuCl are more effective for aliphatic amines. mdpi.com The choice of method depends on the desired selectivity, especially given the presence of the second primary amine in the molecule.

Table 1: Selected Methods for the Formylation of Aromatic Amines

Formylating Agent/System Conditions Substrate Scope Reference
Formic Acid / Toluene Reflux with Dean-Stark trap Primary aromatic and aliphatic amines mdpi.com
Acetic Formic Anhydride (AFA) -20 °C, <15 minutes Simple alkyl, aromatic, and sterically hindered amines mdpi.com
Formic Acid / Polyethylene Glycol Room temperature, inert atmosphere Aromatic amines with various functional groups mdpi.com
HAuCl₄•H₂O / CO Catalytic Aromatic amines mdpi.com

The aniline ring system in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the primary amino (-NH₂), methyl (-CH₃), and aminoethyl (-CH₂CH₂NH₂) groups. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. byjus.com

In this specific molecule, the positions ortho to the strong -NH₂ director are C3 and C5. The para position is already occupied by the aminoethyl group. The methyl group at C2 and the aminoethyl group at C4 also exert an ortho, para-directing influence. The collective effect of these groups makes the C3 and C5 positions the most electron-rich and therefore the most likely sites for electrophilic attack.

Common EAS reactions include halogenation, nitration, and sulfonation. byjus.com For example, when treated with bromine water, aniline reacts readily to form a 2,4,6-tribromoaniline (B120722) precipitate at room temperature. byjus.com For this compound, substitution would be expected at the available activated positions.

It is crucial to note that the reaction's outcome can be highly dependent on the pH. In strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group is deactivating and a meta-director. byjus.com This property can be used to control the regioselectivity of the substitution reaction.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Expected Major Product(s) Notes
Bromination Br₂ / H₂O 3,5-Dibromo-4-(2-aminoethyl)-2-methylaniline The -NH₂ group directs ortho to positions 3 and 5.
Nitration HNO₃ / H₂SO₄ 4-(2-Aminoethyl)-2-methyl-3-nitroaniline and/or 4-(2-Aminoethyl)-2-methyl-5-nitroaniline Reaction conditions must be carefully controlled to avoid oxidation and manage the directing effect of the anilinium ion. byjus.com
Sulfonation Fuming H₂SO₄ This compound-3-sulfonic acid and/or this compound-5-sulfonic acid The product often exists as a zwitterion (sulfanilic acid analogue). byjus.com

The presence of two separate amine groups allows this compound to function as a potentially bidentate ligand in coordination chemistry. It can chelate to a single metal center using the nitrogen atoms of both the aromatic and aliphatic amines. This chelation forms a stable seven-membered ring with the metal ion. Such bidentate ligands are crucial in the synthesis of stable metal complexes. nih.gov

The coordination capability is a key feature of amine-containing compounds, which can form stable complexes with a wide array of transition metal ions. ekb.egresearchgate.net The resulting metal complexes can exhibit interesting structural, magnetic, and electronic properties, with applications in catalysis and materials science. nih.gov The specific geometry and stability of the complex formed with this compound would depend on the metal ion, its preferred coordination number, and the reaction conditions.

Reactions Involving the Primary Aliphatic Amine Group

The primary aliphatic amine in the side chain is generally more nucleophilic and less sterically hindered than the aromatic amine, making it the more reactive site for many reactions.

The primary aliphatic amine can be selectively alkylated. Mono-alkylation of primary amines to form secondary amines is a synthetically important transformation. researchgate.net This can be achieved through various methods, including reductive amination with aldehydes or ketones or direct alkylation using alkyl halides. researchgate.net

Modern methods often employ catalytic systems that utilize alcohols as alkylating agents, which is considered an environmentally friendlier approach. researchgate.netorganic-chemistry.org For instance, cobalt(II) or iridium complexes can catalyze the N-alkylation of both aliphatic and aromatic amines with alcohols. organic-chemistry.org Given the higher reactivity of the aliphatic amine in this compound, selective mono-alkylation at the side-chain nitrogen is highly feasible under controlled conditions.

Table 3: Representative Catalytic Systems for N-Alkylation of Amines

Catalyst System Alkylating Agent Amine Type Reference
Cobalt(II) / 4 Å molecular sieves Alcohols Aromatic and Aliphatic organic-chemistry.org
Iridium-NHC complexes Methanol Aromatic and Aliphatic organic-chemistry.org
Raney-Nickel (Ra-Ni) Alcohols Primary Aliphatic researchgate.net

The primary aliphatic amine readily undergoes condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which contain a characteristic azomethine or imine group (-N=CH- or -N=CR₂). dergipark.org.trnih.gov This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a trace amount of acid catalyst. jetir.org

The formation of the imine bond is a reversible reaction, and the equilibrium can be driven towards the product by removing the water that is formed. The resulting Schiff bases are themselves versatile intermediates and have been widely studied as ligands in coordination chemistry, capable of forming stable complexes with metal ions through the imine nitrogen. researchgate.netdergipark.org.tr The reaction of this compound with an aldehyde (R-CHO) would yield an N-benzylidene-type derivative with the structure 2-methyl-4-(2-(R-methylideneamino)ethyl)aniline.

Table 4: Examples of Schiff Base Formation from a Primary Amine and Carbonyl Compounds

Primary Amine Carbonyl Compound Product Type General Reaction
R'-NH₂ Aldehyde (R-CHO) Aldimine (Schiff Base) R'-NH₂ + R-CHO ⇌ R'-N=CH-R + H₂O
R'-NH₂ Ketone (R₂C=O) Ketimine (Schiff Base) R'-NH₂ + R₂C=O ⇌ R'-N=CR₂ + H₂O

Condensation Reactions, including Polycondensation Applications

The bifunctional nature of this compound, possessing both a primary aliphatic amine and a primary aromatic amine, makes it a prime candidate for condensation reactions. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in synthesizing a wide array of organic compounds and polymers.

Notably, this diamine can serve as a monomer in polycondensation reactions, particularly with dicarboxylic acids or their more reactive derivatives like dioyl chlorides, to form semiaromatic polyamides. sparkl.meacs.org These polymers incorporate both aromatic and aliphatic units in their backbone, often leading to materials with high thermal stability and mechanical strength. sparkl.meacs.orgscience-revision.co.uk The general reaction involves the formation of an amide bond between the amine groups of the diamine and the carboxyl groups of the diacid. libretexts.org The Yamazaki-Higashi phosphorylation method is a direct polycondensation technique that utilizes condensing agents like triphenyl phosphite (B83602) and pyridine (B92270) to facilitate polyamide formation from diamines and diacids without needing to form moisture-sensitive acid chlorides. rasayanjournal.co.in

The reactivity of the aniline moiety also allows for condensation with aldehydes and ketones. For instance, the reaction of 2-aminobenzylamine with various aldehydes can yield 2-substituted-1,2,3,4-tetrahydroquinazolines. researchgate.net Similarly, anilines can react with aldehydes and vinyl ethers in the presence of an acid catalyst or an oxidant like iodine to form substituted quinolines. organic-chemistry.orgmdpi.com

Table 1: Examples of Condensation Reactions Involving Anilines and Diamines

Reactant 1 Reactant 2 Product Type Key Findings Reference(s)
Aromatic Diamine (e.g., 4,4'-oxydianiline) Aliphatic Dicarboxylic Acid (e.g., sebacic acid) Semiaromatic Polyamide Direct bulk polycondensation is possible, yielding polymers with high inherent viscosity. acs.org
Diamine Dicarboxylic Acid/Dioyl Chloride Polyamide (e.g., Nylon) A step-growth polymerization process eliminating a small molecule (water or HCl). sparkl.me sparkl.melibretexts.org
Aniline Aldehyde Substituted Quinoline (B57606) A copper-catalyzed aerobic oxidative dehydrogenative annulation process. organic-chemistry.org organic-chemistry.org
2-Aminobenzylamine Aldehyde/Ketone 1,2,3,4-Tetrahydroquinazoline Cyclo-condensation occurs rapidly, often with high yields. researchgate.net
3-Oxo-2-arylhydrazonopropanal Active Methylene (B1212753) Reagent (e.g., ethyl cyanoacetate) Arylazonicotinate The reaction outcome can be controlled by the presence or absence of ammonium (B1175870) acetate. nih.gov

Intramolecular Cyclization and Ring-Forming Reactions

The structural arrangement of this compound and its analogues provides a template for intramolecular cyclization, a powerful strategy for constructing heterocyclic ring systems which are prevalent in biologically active molecules. thieme-connect.com

A prominent example of such a reaction is the synthesis of indoles. Anilines bearing a suitable ortho-substituent can undergo cyclization to form the indole (B1671886) ring. thieme-connect.combohrium.com For instance, anilines with an ortho-alkynyl group can be cyclized to indoles through metalation followed by a KH-mediated reaction. acs.orgnih.gov Another approach involves the reaction of anilines with an ortho-benzylic activating group (like a phosphonium (B103445) salt or sulfone) with aldehydes, leading to an electrocyclic closure to form substituted indoles. thieme-connect.com

Furthermore, the reaction of anilines with other molecules can lead to different heterocyclic systems. The copper-catalyzed reaction of anilines with aldehydes can result in the formation of substituted quinolines through a process of C-H functionalization and C-N/C-C bond formation. organic-chemistry.org The aza-Prins cyclization, an intramolecular addition of an alkene or alkyne to an iminium ion, is another powerful tool for synthesizing nitrogen-containing heterocycles like pyrrolidines from precursors such as homopropargyl sulfonamides and aldehydes. rsc.orgrsc.org More complex structures, like carbazoles, can be synthesized from the intramolecular cyclization of appropriately substituted anilines, such as 2-(3Z-hexen-1,5-diynyl)anilines. nih.gov

Table 2: Intramolecular Cyclization and Ring-Forming Reactions of Aniline Analogues

Starting Material Type Reagents/Conditions Product Ring System Key Findings Reference(s)
o-Alkynyl Protected Aniline TMPMgCl·LiCl or LDA, then KH Indole A versatile method for preparing highly functionalized indoles. acs.org acs.orgnih.gov
Aniline with ortho-benzylic activating group Aromatic or α,β-unsaturated aldehyde, base Indole Proceeds via an electrocyclic closure of an intermediate imine anion. thieme-connect.com
Aniline Aldehyde, CuBr, CF3SO3H, air Quinoline An aerobic oxidative dehydrogenative annulation reaction. organic-chemistry.org
Aryl-substituted homopropargyl sulfonamide Aldehyde, acid α-(Aminoethyl)-α,β-enone (via pyrrolidine (B122466) intermediate) Proceeds via an alkyne aza-Prins cyclization followed by ring cleavage. rsc.orgrsc.org
2-(6-substituted 3(Z)-hexen-1,5-diynyl)aniline Potassium tert-butoxide Carbazole Cyclization yields carbazoles alongside indole byproducts. nih.gov

Oxidation and Reduction Pathways of Substituted Aminoethyl Anilines

The amino groups and the aromatic ring of substituted aminoethyl anilines are susceptible to both oxidation and reduction, leading to a variety of chemical transformations.

Oxidation Pathways: The oxidation of anilines can lead to several products depending on the oxidant and reaction conditions. A common reaction is the oxidative coupling of anilines to form symmetrical or unsymmetrical azobenzenes. rsc.org This can be achieved using various catalysts, including heterogeneous manganese oxides or self-assembled copper-cobalt oxides under aerobic conditions. rsc.orgnih.govacs.org The mechanism often involves the formation of an aniline radical cation as a key intermediate. nih.govacs.org The oxidation of primary anilines can also lead to the formation of phenazines through cyclization of intermediate quinone di-imines. rsc.org In some cases, polymerization can occur, as seen in the chemical oxidation of aniline to polyaniline, a conductive polymer. researchgate.net The electrochemical oxidation of substituted anilines has also been studied, revealing that the presence of electron-donating or electron-withdrawing groups significantly influences the reaction pathway and product distribution. researchgate.net

Reduction Pathways: Reductive amination is a key transformation for aniline derivatives. This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to a more highly substituted amine. organic-chemistry.org Various reducing agents can be employed, such as sodium borohydride or triethylsilane in the presence of an acid. nih.govresearchgate.net This one-pot procedure is highly efficient for the N-alkylation of aromatic amines and the synthesis of unsymmetrically substituted ethylenediamines. organic-chemistry.orgnih.gov Another reductive pathway involves the deamination of anilines, where the amino group is converted into a diazonium salt and subsequently removed, effectively acting as a leaving group. nih.gov

Table 3: Oxidation and Reduction Reactions of Substituted Anilines

Reaction Type Reagents/Catalyst Product(s) Key Findings Reference(s)
Oxidation
Oxidative Coupling CuCo2O4, air Azo Compounds Efficient and clean reaction under aerobic, additive-free conditions. nih.gov nih.govacs.org
Oxidative Coupling Manganese Oxide (OMS-2) Azobenzenes Catalyst exhibits high activity and selectivity; product selectivity depends on substituent Hammett constants. rsc.org
Oxidation Alkaline Ferricyanide or Silver Oxide Azobenzene, Phenazine Oxidation of 2,5-dimethoxy-4-t-butylaniline yields multiple products, including N-aryl-p-quinone imines. rsc.org
Chemical Oxidation Dichromate Polyaniline The reaction shows a self-accelerating character. researchgate.net
Reduction
Reductive Alkylation Functionalized Acetal, TFA/Et3SiH Unsymmetrically Substituted Ethylenediamine A robust, one-pot procedure with high yields and broad functional group tolerance. nih.gov
Reductive Amination Aldehyde/Ketone, NaBH4 N-Alkylated Amine A widely used method for forming C-N bonds. organic-chemistry.orgresearchgate.net
Deamination Diazonium salt formation (e.g., with t-BuONO), then reduction Deaminated Aromatic The amino group is formally used as a leaving group. nih.gov

Computational and Theoretical Investigations of 4 2 Aminoethyl 2 Methylaniline Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule, offering insights into its stability, electronic landscape, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict molecular geometries, energies, and various physicochemical properties that govern stability and reactivity.

For substituted anilines like 4-(2-Aminoethyl)-2-methylaniline, DFT studies are crucial for understanding how different functional groups modify the electronic properties of the parent aniline (B41778) structure. The key substituents are the methyl group at the C2 position (ortho to the amino group) and the 2-aminoethyl group at the C4 position (para to the amino group).

Electronic Structure and Stability: The stability of aniline derivatives is influenced by the electronic nature of their substituents. Electron-donating groups, such as the methyl and aminoethyl groups, generally increase the electron density on the aromatic ring, which can affect bond lengths and angles. Computational studies on various substituted anilines have shown that the charge on the amino nitrogen and the C-N bond length are sensitive to the electronic effects of substituents. It is predicted that the electron-donating character of the methyl and aminoethyl groups would lead to a high natural charge on the amino nitrogen of this compound, influencing its basicity and interaction potential.

Reactivity: The reactivity of anilines, including their susceptibility to metabolic reactions like N-acetylation, can be predicted using DFT-derived descriptors. tandfonline.comnih.gov The partial atomic charge on the amine nitrogen is a critical parameter for predicting N-acetylation propensity. tandfonline.com The presence of multiple amine groups and an activating methyl group suggests that this compound has several potential sites for chemical reactions. DFT calculations can help determine which sites are more electronically favored for electrophilic or nucleophilic attack.

Table 1: Key Physicochemical and Electronic Descriptors Calculable via DFT for Aniline Derivatives This table is illustrative, showing typical parameters evaluated in computational studies of substituted anilines.

Descriptor Significance Predicted Influence on this compound
Partial Atomic Charge (on N) Indicates the electron density on the nitrogen atom; relates to basicity and nucleophilicity. tandfonline.com Expected to be high on both the aniline and ethylamine (B1201723) nitrogens due to electron-donating groups.
Dipole Moment Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. The asymmetrical substitution pattern suggests a significant dipole moment.
Total Energy The calculated total energy of the optimized geometry, used to compare the relative stability of different conformers. Lower energy conformers would be more stable and prevalent.
Ionization Potential The energy required to remove an electron; relates to the molecule's ability to act as an electron donor. umn.edu Expected to be relatively low, characteristic of electron-rich aromatic amines.

| Electron Affinity | The energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor. | Expected to be low, as the molecule is not intrinsically electron-deficient. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comthaiscience.info The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tci-thaijo.org

HOMO-LUMO Characteristics: For this compound, the HOMO is expected to be located primarily on the electron-rich aniline ring and the nitrogen atom of the primary amino group, as these are the most readily ionizable sites. umn.edu The methyl and aminoethyl groups, being electron-donating, will raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted aniline. researchgate.net The LUMO is likely to be distributed over the aromatic ring, representing the location for accepting electrons.

Table 2: Calculated Frontier Molecular Orbital Energies for Analogue Methyl-Substituted Anilines Data adapted from a DFT study at the B3LYP/6-311++G(d,p) level of theory, illustrating the effect of methyl substitution on electronic properties. researchgate.net The values for this compound would be further modified by the aminoethyl group.

Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Aniline -5.25 -0.16 5.09
2-Methylaniline (o-toluidine) -5.09 -0.08 5.01

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms at an atomic level, providing insights that are often difficult to obtain through experiments alone.

The structure of this compound features two primary amine groups, making it a candidate for various reactions, including hydroamination and alkylation.

Hydroamination: The addition of an N-H bond across a double or triple bond is a fundamental reaction. Computationally, the mechanism for a potential intramolecular or intermolecular hydroamination involving one of the amine groups could be modeled to determine its feasibility and regioselectivity.

Alkylation: The amine groups are nucleophilic and can be readily alkylated. Computational studies could model the reaction with an alkyl halide to determine which of the two nitrogen atoms—the aromatic or the aliphatic—is the more reactive nucleophile. This would involve calculating the activation energies for the attack at each site.

To fully understand a reaction mechanism, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway.

Transition State Analysis: Computational methods can locate the geometry of the TS and calculate its energy. This information is used to determine the activation energy barrier, which is the primary factor controlling the reaction rate. For a potential reaction of this compound, TS analysis would reveal the energetic feasibility of the proposed pathway.

Reaction Coordinate: By mapping the energy changes as the reactants are converted into products through the transition state, a reaction coordinate diagram can be constructed. This diagram provides a clear visual representation of the reaction's energetic landscape, including the stability of any intermediates and the height of energy barriers.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or other biological macromolecule. researchgate.net Given its structural similarity to known bioactive molecules like phenethylamines, this compound could be a subject of such studies to predict its potential biological interactions.

The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. Such studies could predict whether this compound might interact with targets like monoamine transporters or G-protein coupled receptors.

Table 3: Illustrative Data from a Hypothetical Molecular Docking Study This table is a representative example of the type of data generated from a molecular docking simulation and does not represent actual experimental results for this compound.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Serotonin (B10506) Transporter (SERT) -8.5 ASP-98, ILE-172 Ionic Bond, Hydrophobic
Dopamine (B1211576) Receptor D2 -7.9 ASP-114, PHE-389 Hydrogen Bond, π-π Stacking

| Monoamine Oxidase A (MAO-A) | -7.2 | TYR-407, TYR-444 | Hydrogen Bond, Hydrophobic |

Exploration of Ligand-Biomolecule Interactions (e.g., DNA, Receptors, Enzymes)

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor or other macromolecule. For this compound, docking studies could be performed to understand its potential binding to various biological targets. For instance, given its structural similarity to phenylethylamines, which are known to interact with neurotransmitter systems, docking this compound into the binding sites of dopamine or serotonin receptors could provide insights into its potential neurological activity. biomolther.org

The process involves preparing a 3D structure of the ligand and the target receptor. The ligand's conformational flexibility is explored to find the most stable binding mode within the receptor's active site. The stability is typically evaluated using a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable complex.

For example, a study on β-phenethylamine derivatives investigated their interaction with the dopamine transporter (DAT). biomolther.org Molecular docking simulations revealed key interactions, such as the formation of hydrogen bonds between the ligand's amine group and specific amino acid residues like Asp79 in the transporter's binding pocket. biomolther.org Similar studies could be conceptualized for this compound to identify potential hydrogen bond donors and acceptors, as well as hydrophobic interactions that would govern its binding affinity and selectivity for various receptors or enzymes.

Interactions with DNA are another area of interest for aniline derivatives. While no specific studies on this compound and DNA were found, computational approaches could model its potential to intercalate between DNA base pairs or bind to the minor groove. The planarity of the aromatic ring and the charge of the aminoethyl side chain would be critical factors in such interactions.

The following table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound with various potential biomolecular targets. The binding energies are purely illustrative.

Target BiomoleculePredicted Binding Energy (kcal/mol) (Hypothetical)Potential Interacting Residues (Hypothetical)
Dopamine Transporter (DAT)-8.5Asp79, Ser149
Serotonin Transporter (SERT)-7.9Tyr95, Ile172
Monoamine Oxidase A (MAO-A)-9.2Tyr407, Tyr444
DNA (dodecamer)-6.5A:T rich region

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Applications

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or property descriptors of a set of compounds with their observed physical properties or biological activities. nih.govnih.gov For this compound, a QSPR study could predict various physicochemical properties, while a QSAR study could estimate its potential biological efficacy based on a dataset of related compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known activities (e.g., inhibitory concentrations, IC50) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that links the descriptors to the activity. analis.com.my

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. analis.com.my

For instance, a QSAR study on aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors showed that hydrophobic character was crucial for their inhibitory activity. researchgate.net A similar approach for a series of compounds including this compound could identify key structural features that contribute to a specific biological effect.

The following table presents a hypothetical set of molecular descriptors that would be relevant for a QSPR/QSAR study of this compound.

DescriptorHypothetical Value
Molecular Weight150.22
LogP (octanol-water partition coefficient)1.8
Topological Polar Surface Area (TPSA)52.0 Ų
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors2
Molar Refractivity47.5 cm³

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes.

For this compound, DFT calculations could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculations would typically involve optimizing the molecule's geometry and then computing the vibrational frequencies and NMR chemical shifts.

Theoretical IR and Raman spectra are generated by calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations. materialsciencejournal.org The calculated spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. For example, characteristic peaks for N-H stretching, C-H stretching of the aromatic ring and the ethyl chain, and the C-N stretching could be precisely assigned. materialsciencejournal.org

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for confirming the structure of a newly synthesized compound or for assigning signals in complex experimental spectra.

The table below shows a hypothetical comparison between theoretically predicted and experimentally observed vibrational frequencies for this compound, illustrating the utility of this approach.

Vibrational ModeCalculated Frequency (cm⁻¹) (Hypothetical)Experimental Frequency (cm⁻¹) (Hypothetical)Assignment
ν(N-H) asym34503435Asymmetric N-H stretch
ν(N-H) sym33603350Symmetric N-H stretch
ν(C-H) arom30503045Aromatic C-H stretch
ν(C-H) aliph29502940Aliphatic C-H stretch
δ(N-H)16201615N-H scissoring
ν(C=C) arom15101505Aromatic C=C stretch
ν(C-N)12801275C-N stretch

Exploration of Derivatives of 4 2 Aminoethyl 2 Methylaniline and Their Research Applications

Synthesis and Characterization of Novel Derivatives

The synthesis of derivatives of 4-(2-Aminoethyl)-2-methylaniline involves a range of chemical reactions that target specific sites on the molecule. These synthetic strategies allow for the systematic modification of the compound's structure, leading to the generation of libraries of new molecules with potentially enhanced or novel properties. The characterization of these newly synthesized compounds is typically achieved through a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), which provide detailed information about their molecular structure and purity.

The primary amino group of the 2-aminoethyl side chain is a common site for modification. N-substitution involves the introduction of various alkyl or other functional groups to this nitrogen atom.

N-Methyl Derivatives: The synthesis of N-methylaniline derivatives can be achieved through several methods. One common approach involves the reaction of the parent aniline (B41778) with a methylating agent such as dimethyl sulfate (B86663) or iodomethane (B122720). chemicalbook.com For instance, N-methylaniline can be synthesized by reacting aniline with dimethyl sulfate in the presence of a base. chemicalbook.com Another method utilizes triethylborane (B153662) and triethoxysilane (B36694) in the presence of sodium hydroxide (B78521) to achieve N-methylation. chemicalbook.com The synthesis of 2-amino-4-methoxy-N-methylaniline has been reported via the hydrogenation of N-methyl-4-methoxy-2-nitroaniline using a palladium-on-carbon catalyst. prepchem.com

N-Fluoroethyl Derivatives: The introduction of a fluoroethyl group onto the nitrogen atom represents a strategy to incorporate fluorine, an element known to modulate the biological activity of molecules. The synthesis of N-fluoroethyl derivatives can be accomplished through the reaction of the parent amine with a suitable fluoroethylating agent. Research into 4'-C-aminoethyl-2'-fluoro-modified RNA oligomers has demonstrated the synthesis of molecules containing a 4'-C-aminoethyl group, which can be further functionalized. nih.gov These studies provide a basis for the synthesis of N-fluoroethyl derivatives of other amino compounds. nih.gov

Table 1: Examples of N-Substituted Derivatives and Synthesis Methods

Derivative Starting Material Reagents Reference(s)
N-Methylaniline Aniline Dimethyl sulfate, Sodium hydroxide chemicalbook.com
N-Methylaniline Amide substrate Triethylborane, Triethoxysilane, Sodium hydroxide chemicalbook.com
2-Amino-4-methoxy-N-methylaniline N-methyl-4-methoxy-2-nitroaniline Palladium-on-carbon, Hydrogen prepchem.com
4'-C-aminoethyl-2'-fluoro-modified RNA --- --- nih.gov

Modifications to the aromatic ring of this compound can significantly influence its electronic properties and steric profile, which in turn can affect its biological activity.

Halogenated Analogues: The introduction of halogen atoms such as fluorine, chlorine, and bromine onto the aromatic ring is a common strategy in medicinal chemistry. For example, 4-Fluoro-2-methylaniline has been used in the synthesis of more complex molecules. sigmaaldrich.comchemicalbook.com Similarly, 2-Fluoro-4-methylaniline is a known compound used in organic synthesis. sigmaaldrich.com The synthesis of 4-bromo-2-methylaniline (B145978) has been described, involving the bromination of N-(2-methylphenyl)ethanamide followed by hydrolysis. google.com The synthesis of halogenated quinoline (B57606) derivatives has also been reported, showcasing methods for incorporating halogens into aromatic systems. nih.gov

Alkoxy Analogues: The presence of alkoxy groups, such as methoxy (B1213986) groups, on the aromatic ring can alter the compound's solubility and ability to form hydrogen bonds. The synthesis of 4-Methoxy-N-methylaniline has been achieved by reacting 4-methoxyaniline with iodomethane in the presence of a base. The synthesis of 2-amino-4-methoxy-N-methylaniline has also been reported. prepchem.com

Alkyl Analogues: The introduction of additional alkyl groups to the aromatic ring can impact the lipophilicity and steric bulk of the molecule. The synthesis of various alkyl-substituted anilines is well-documented in the chemical literature. For example, the preparation of 2-methyl-4-nitrophenylamine starts from o-toluidine. google.com

Table 2: Examples of Aromatic Ring-Substituted Derivatives

Derivative CAS Number Key Features Reference(s)
4-Fluoro-2-methylaniline 452-71-1 Fluorine at position 4 sigmaaldrich.comchemicalbook.com
2-Fluoro-4-methylaniline 452-80-2 Fluorine at position 2 sigmaaldrich.com
4-Bromo-2-methylaniline --- Bromine at position 4 google.com
4-Methoxy-N-methylaniline 5961-59-1 Methoxy at position 4, N-methyl
2-Methyl-4-nitrophenylamine --- Nitro at position 4 google.com

The reaction of the primary amino group of this compound with various reagents can lead to the formation of a wide range of heterocyclic derivatives. These derivatives often exhibit significant biological activities.

Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. chemrevlett.com The synthesis of Schiff bases derived from various amines and aldehydes is a well-established process, often carried out by refluxing the reactants in a suitable solvent. nih.govnih.govresearchgate.net These compounds are known for their coordination chemistry and diverse biological activities. researchgate.netmdpi.com

Benzoxazinones: Benzoxazinone derivatives can be synthesized through various methods. One approach involves the cyclization of N-substituted anthranilic acid derivatives. organic-chemistry.org Another method utilizes a palladium-catalyzed carbonylation of N-(o-bromoaryl)amides. organic-chemistry.org The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones has been achieved through a one-pot reaction. researchgate.net Additionally, 1,4-benzoxazin-2-one derivatives have been synthesized in a multi-step process starting from 2-aminophenol. nih.gov

Benzimidazoles: Benzimidazoles are an important class of heterocyclic compounds with a wide range of pharmaceutical applications. organic-chemistry.org A common method for their synthesis involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. ijrpc.comnih.gov The reaction conditions can be varied to control the formation of different isomers. For instance, the choice of base can determine whether N-arylindazoles or benzimidazoles are formed from a common intermediate. organic-chemistry.org Various catalysts have also been employed to improve the efficiency of benzimidazole (B57391) synthesis. nih.gov

Polyhydroquinolines: Polyhydroquinoline derivatives can be synthesized via a one-pot, four-component condensation reaction of an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate. rsc.org This method is considered environmentally friendly as it can be performed under catalyst- and solvent-free conditions. rsc.org The synthesis of N-aminopolyhydroquinoline derivatives has also been reported using β-cyclodextrin as a catalyst. researchgate.net

Research on Potential Biological Activity of Derivatives (In Vitro Studies)

The synthesized derivatives of this compound have been the subject of in vitro studies to evaluate their potential as therapeutic agents. These studies have primarily focused on their anticancer and antimicrobial properties.

A significant area of research has been the evaluation of these derivatives for their ability to inhibit the growth of various cancer cell lines.

Derivatives of 4-aminobenzofuroxan have shown selective cytotoxicity against cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cell lines, with activity comparable to the reference drug Doxorubicin. mdpi.com Substituted 4-amino-2H-pyran-2-one analogs have also demonstrated significant in vitro anticancer activity, with some compounds exhibiting potent cytotoxicity. nih.gov The introduction of substituents on the aniline ring plays a crucial role in the cytotoxic activity of these compounds. nih.gov

Benzimidazole derivatives have been extensively studied for their anticancer potential. nih.gov Certain chrysin (B1683763) benzimidazole derivatives have shown excellent activity against MCF-7 cells. nih.gov Similarly, some 2-substituted benzimidazole derivatives have exhibited potent antiproliferative activity against various cancer cell lines, including HeLa and A375. researchgate.net The presence of a free C-4' hydroxy group in certain podophyllotoxin (B1678966) derivatives with anilino substitutions was found to be essential for their DNA breakage activity. nih.gov Furthermore, some 4'-phenyl-2,2':6',2''-terpyridine derivatives have shown nanomolar IC50 values against the MCF-7 breast cancer cell line. nih.gov Ring-A-modified derivatives of dihydrobetulin, including those with bromine substitutions, have also displayed significant cytotoxicity against several cancer cell lines. mdpi.com Novel 4-anilinoquinazoline (B1210976) derivatives have been synthesized and evaluated as anticancer agents, with some compounds showing potent cytotoxic activity against A431 cells. ijcce.ac.ir

Table 3: In Vitro Anticancer Activity of Selected Derivatives

Derivative Class Cancer Cell Line(s) Key Findings Reference(s)
4-Aminobenzofuroxans M-HeLa, MCF-7 Selective cytotoxicity comparable to Doxorubicin. mdpi.com
4-Amino-2H-pyran-2-ones KB, MCF-7, ZR-75-1 Potent cytotoxicity, with 4-methylaniline-substituted analog being the most potent. nih.gov
Benzimidazoles MCF-7, HeLa, A375, HCT116 Excellent to remarkable activity with low IC50 values. nih.govresearchgate.net
Anilino-podophyllotoxins KB cells Correlation between protein-linked DNA breaks and cytotoxicity. nih.gov
4'-Phenyl-terpyridines MCF-7 Nanomolar IC50 values. nih.gov
Ring-A-Modified Dihydrobetulin HBL-100, HCT116, RD TE32 Dibrominated derivative showed heightened cytotoxicity. mdpi.com
4-Anilinoquinazolines A431 Potent cytotoxic activity. ijcce.ac.ir

The search for new antimicrobial agents has led to the investigation of various derivatives of this compound for their ability to inhibit the growth of pathogenic bacteria and fungi.

Schiff Bases: Schiff bases derived from various amines have been reported to possess antibacterial and antifungal activities. nih.govnih.govmdpi.com The antimicrobial activity of Schiff bases is often enhanced upon complexation with metal ions. nih.gov For example, zinc(II) complexes of certain Schiff bases have shown higher antimicrobial activity than the free ligands. nih.gov The antibacterial activity of Schiff bases has been tested against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.govresearchgate.netafricanjournalofbiomedicalresearch.com Some Schiff bases have also been evaluated for their antifungal activity against species like Aspergillus niger and Candida albicans. nih.govnih.gov

Heterocyclic Derivatives: Benzimidazole derivatives are known to possess antimicrobial properties. organic-chemistry.org Novel benzimidazole derivatives have been synthesized and shown to be excellent antimicrobial and potent antifungal agents. mdpi.com Specifically, certain synthesized compounds emerged as excellent antibacterial and antifungal agents. mdpi.com

Table 4: In Vitro Antimicrobial Activity of Selected Derivatives

Derivative Class Tested Organisms Key Findings Reference(s)
Schiff Bases S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans Moderate to high antibacterial and antifungal activity; metal complexes show enhanced activity. nih.govnih.govmdpi.comnih.govnih.govresearchgate.netafricanjournalofbiomedicalresearch.com
Benzimidazoles Bacteria and Fungi Excellent antibacterial and potent antifungal activity. organic-chemistry.orgmdpi.com

Studies Related to Neurotransmitter Systems and Biochemical Pathways

While direct studies on this compound's interaction with neurotransmitter systems are not extensively documented in the provided search results, the structural similarity of its derivatives to known biogenic amines suggests a potential for interaction with these systems. For instance, the core structure, featuring an aminoethyl group attached to an aniline ring, is reminiscent of neurotransmitters like dopamine (B1211576) and serotonin (B10506). This structural analogy forms the basis for designing derivatives that could modulate the activity of these neurotransmitter systems.

Research into related compounds provides a framework for understanding these potential interactions. For example, studies on other aniline derivatives have explored their effects on neurotransmitter pathways. The exploration of these derivatives often involves assessing their ability to bind to neurotransmitter receptors or transporters, thereby influencing neuronal signaling.

Enzyme Inhibition and Receptor Binding Assays

The therapeutic and research potential of this compound derivatives is often evaluated through enzyme inhibition and receptor binding assays. These assays are crucial for determining the specific molecular targets of a compound and its mechanism of action.

One area of significant interest is the inhibition of enzymes like nitric oxide synthase (NOS). For instance, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of the inducible NOS (NOS II) enzyme, with an IC50 of 6 nM for the mouse-derived enzyme and 40 nM for the human recombinant version. nih.gov Kinetic studies have revealed that this inhibition is competitive with respect to arginine. nih.gov This selectivity for NOS II over other isoforms, such as NOS I and NOS III, is a desirable characteristic for therapeutic agents, as it can minimize off-target effects. nih.gov

Receptor binding assays are another critical tool for characterizing the pharmacological profile of these derivatives. These assays measure the affinity of a compound for a specific receptor. For example, the binding of endothelin (ET) peptides to their G-protein-linked receptors initiates a variety of physiological effects. springernature.com The development of antagonists for these receptors is a key area of research. springernature.com By employing radioligand binding studies, researchers can characterize the interaction of novel compounds with receptors like the ETA and ETB endothelin receptors. springernature.com

Research in Materials Science and Polymer Chemistry

The unique chemical structure of this compound and its derivatives makes them valuable building blocks in materials science and polymer chemistry. Their bifunctional nature, possessing both an aromatic amine and a primary aliphatic amine, allows for their incorporation into a variety of polymer structures.

Integration into Polymer Formulations and Polycondensation Reactions

Derivatives of this compound can be integrated into polymer backbones through various polymerization techniques, including polycondensation reactions. The amino groups can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides, polyimides, or polyureas, respectively. These polymers can exhibit a range of desirable properties, such as high thermal stability, mechanical strength, and chemical resistance, depending on the specific monomers and polymerization conditions used.

Development of Advanced Materials and Coatings

The incorporation of this compound derivatives into polymer matrices can lead to the development of advanced materials with tailored functionalities. For example, the presence of amino groups can enhance the adhesion of coatings to various substrates. Furthermore, these derivatives can be used to create crosslinked polymer networks, which can improve the mechanical properties and solvent resistance of the material. The resulting materials may find applications as high-performance coatings, adhesives, and composites.

Fabrication of Molecularly Imprinted Polymers (MIPs) for Selective Separation

A particularly innovative application of this compound derivatives is in the fabrication of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a target molecule. mdpi.com This "molecular memory" allows for the highly selective separation of the target analyte from complex mixtures. cam.ac.uk

In the creation of MIPs, a derivative of this compound can act as a "pseudo-template." For instance, 4-(2-aminoethyl)aniline has been used to create MIPs for the selective extraction of dopamine. nih.gov The process involves polymerizing functional monomers, such as methacrylic acid, and a cross-linker in the presence of the template molecule. mdpi.comnih.gov After polymerization, the template is removed, leaving behind cavities that are specifically designed to bind the target analyte. mdpi.com The resulting MIPs have shown high binding specificity for dopamine, with an imprinting factor of 22.96, and have been successfully applied to the analysis of artificial urine samples. nih.gov This technology holds great promise for applications in bioanalysis, environmental monitoring, and drug delivery. cam.ac.uknih.gov

ParameterValueReference
Template Molecule4-(2-Aminoethyl)aniline nih.gov
Target AnalyteDopamine nih.gov
Functional MonomerMethacrylic Acid nih.gov
Cross-linkerEthylene glycol dimethacrylate nih.gov
Imprinting Factor22.96 nih.gov

Research in Environmental Chemistry (e.g., Pollutant Degradation and Bioremediation Potential)

Aniline and its derivatives are common environmental pollutants that can be toxic and recalcitrant to degradation. nih.govresearchgate.net Research in environmental chemistry has focused on developing effective methods for the remediation of these contaminants.

The biodegradation of aniline derivatives by microorganisms is a promising approach for environmental cleanup. For example, Pseudomonas species have been shown to metabolize 2,4-dimethylaniline, a degradant of the pesticide amitraz, through oxidative deamination. nih.gov The degradation pathway proceeds via a 3-methylcatechol (B131232) intermediate. nih.gov Similarly, the biodegradation of 4-methylaniline has been demonstrated in sequencing batch reactors, with microorganisms capable of using it as a source of carbon and nitrogen. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding and Contributions

Currently, there is a notable scarcity of published research specifically detailing the synthesis, properties, and applications of 4-(2-Aminoethyl)-2-methylaniline. The scientific literature provides substantial information on the related compound, 4-(2-Aminoethyl)aniline (also known as 4-Aminophenethylamine). nbinno.comsigmaaldrich.com This analog serves as a valuable intermediate in the synthesis of various organic molecules. nbinno.com

Synthesis of 4-(2-Aminoethyl)aniline is well-documented and typically involves the reduction of 4-nitrophenethylamine. nbinno.com One established method utilizes hydrogen gas with a palladium catalyst to achieve this transformation. nbinno.com Another synthetic route involves the reaction of anhydrous potassium p-(2-aminoethyl)benzene sulfonate with potassium amide in liquid ammonia (B1221849). prepchem.com

The properties of 4-(2-Aminoethyl)aniline are characterized, with a melting point of 28-31 °C and a boiling point of 103 °C at 0.3 mmHg. sigmaaldrich.com It is recognized as a primary arylalkylamine with the molecular formula C₈H₁₂N₂. nbinno.com

The study of related substituted anilines, such as 4-methoxy-2-methylaniline (B89876) and 4-bromo-2-methylaniline (B145978), provides insights into the synthetic methodologies that could potentially be adapted for this compound. For instance, the synthesis of 4-methoxy-3-methylaniline (B90814) involves the reduction of 1-methoxy-2-methyl-4-nitrobenzene using a palladium on carbon catalyst. chemicalbook.com The synthesis of 4-bromo-2-methylaniline has been achieved through a multi-step process involving the protection of the amine group of 2-methylaniline, followed by bromination and deprotection. google.com

The table below summarizes the properties of 4-(2-Aminoethyl)aniline, which can serve as a predictive baseline for the yet-to-be-characterized this compound.

Table 1: Physicochemical Properties of 4-(2-Aminoethyl)aniline

Property Value Reference
Molecular Formula C₈H₁₂N₂ nbinno.com
Molecular Weight 136.19 g/mol sigmaaldrich.com
CAS Number 13472-00-9 sigmaaldrich.com
Melting Point 28-31 °C sigmaaldrich.com
Boiling Point 103 °C (at 0.3 mmHg) sigmaaldrich.com
Density 1.034 g/mL (at 25 °C) sigmaaldrich.com

Identification of Remaining Knowledge Gaps and Emerging Research Avenues for this compound

The most significant knowledge gap is the near-complete absence of experimental data for this compound in the scientific literature. This presents a clear and immediate avenue for research.

Key Knowledge Gaps:

Synthesis: There are no published, optimized, and characterized synthetic routes specifically for this compound.

Physicochemical Properties: The fundamental physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), have not been experimentally determined.

Reactivity: The chemical reactivity of the compound, including the influence of the 2-methyl group on the amino functionalities, remains unexplored.

Potential Applications: Without basic characterization, the potential applications of this compound in materials science, medicinal chemistry, or as a building block in organic synthesis are purely speculative.

Emerging Research Avenues:

Development of Synthetic Routes: The primary research objective should be the development and optimization of a reliable synthetic pathway to produce this compound. This could involve adapting existing methods for substituted anilines, such as the reduction of a corresponding nitro compound (4-(2-aminoethyl)-2-methyl-nitrobenzene) or the functionalization of 2-methylaniline.

Full Physicochemical Characterization: Once synthesized, a thorough characterization of the compound is essential. This would include detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determination of its physical properties.

Comparative Reactivity Studies: A comparative study of the reactivity of this compound versus 4-(2-Aminoethyl)aniline would be highly valuable. This could elucidate the steric and electronic effects of the 2-methyl group on the nucleophilicity and reactivity of the aromatic and ethylamine (B1201723) amino groups.

Exploration of Derivative Synthesis: Investigating the use of this compound as a scaffold for the synthesis of new derivatives could open doors to novel compounds with potentially interesting biological or material properties.

Prospective Methodological Advancements in the Study of Substituted Aminoethyl Anilines

The broader field of aniline (B41778) synthesis is continuously evolving, with new methodologies that could be applied to the synthesis of this compound and other complex substituted anilines.

Recent advances in synthetic methodologies that are relevant include:

Photoredox Catalysis: Recent developments have demonstrated the use of photoredox catalysis in combination with cobalt catalysis for the dehydrogenative coupling of amines and ketones to form anilines. galchimia.com This approach offers a novel way to construct the aromatic ring in situ. galchimia.comchemistryworld.com

Chemoenzymatic Synthesis: The use of immobilized nitroreductase enzymes for the continuous chemoenzymatic synthesis of anilines from nitroaromatic compounds presents a more sustainable and selective alternative to traditional precious-metal-catalyzed hydrogenations. nih.gov This method avoids the need for high-pressure hydrogen gas and is tolerant of various functional groups. nih.gov

Direct C-H Amination: While challenging, direct C-H amination of arenes is an area of active research. researchgate.net Advances in this field could one day allow for the direct introduction of an amino group onto a pre-functionalized aromatic ring, simplifying synthetic routes. researchgate.net

Flow Chemistry: The application of flow chemistry to aniline synthesis, including biocatalytic processes, can offer improved control over reaction parameters, enhanced safety, and easier scalability. nih.gov

Future research on this compound and its analogs would benefit from the adoption of these modern synthetic strategies. Applying these techniques could lead to more efficient, selective, and sustainable methods for producing a diverse range of substituted aminoethyl anilines, thereby facilitating the exploration of their properties and potential applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Aminoethyl)-2-methylaniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis can involve reductive amination of a ketone precursor or nucleophilic substitution. For example, reacting 2-methyl-4-nitroaniline with ethylene diamine under reducing conditions (e.g., using LiAlH₄ or catalytic hydrogenation) to introduce the aminoethyl group. Optimization includes controlling reaction temperature (20–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reagents to minimize by-products like quinones or sulfonic acids . Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Compare ¹H and ¹³C NMR spectra with predicted shifts (e.g., aromatic protons at 6.5–7.5 ppm, methyl groups at 2.3–2.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (expected m/z ~164 for the free base) and fragmentation patterns.
  • IR : Identify primary amine N-H stretches (~3350 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related aniline derivatives .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodological Answer : The compound is sensitive to oxidation and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., quinones) can be monitored via TLC (Rf comparison) or HPLC-UV (retention time shifts). Accelerated stability studies under varying pH (4–9) and temperature (25–60°C) reveal decomposition kinetics .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct systematic solubility tests using the shake-flask method in solvents like water, ethanol, DMSO, and hexane. Quantify solubility via UV-Vis spectroscopy or HPLC with calibration curves. Contradictions may arise from impurities or hydration states; purify samples via sublimation or preparative HPLC before analysis. Solubility parameters (Hansen, Hildebrand) can be calculated to predict solvent compatibility .

Q. What experimental approaches are recommended to study the interaction of this compound with DNA?

  • Methodological Answer :

  • Adduct Formation : Incubate the compound with plasmid DNA (e.g., pBR322) and analyze conformational changes via gel electrophoresis.
  • LC-MS/MS : Detect covalent adducts (e.g., N-(dG-C8)-2-methylaniline) using targeted MRM transitions. Reference methods for similar aromatic amines .
  • Molecular Docking : Simulate binding interactions with DNA bases using software like AutoDock Vina, followed by validation via isothermal titration calorimetry (ITC).

Q. How can the compound serve as a precursor in heterocyclic synthesis, and what reaction optimizations are critical?

  • Methodological Answer : Use Pd-catalyzed cross-coupling to introduce pyridine or thiazole rings. For example, Suzuki-Miyaura coupling with boronic acids under microwave irradiation (100°C, 30 min) improves yield. Monitor reaction progress via GC-MS and optimize catalyst loading (1–5 mol% Pd(OAc)₂) to suppress homocoupling by-products. Isolate products via acid-base extraction .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First Aid : For eye exposure, rinse with saline for 15 minutes; consult medical help if irritation persists. Reference GHS guidelines (H319: eye irritation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.